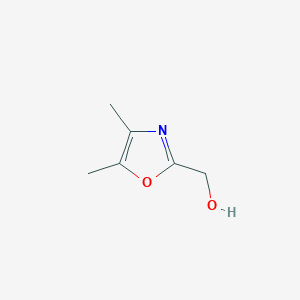

(Dimethyl-1,3-oxazol-2-yl)methanol

Description

Overview of 1,3-Oxazole Heterocycles in Organic Chemistry

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen atom at position 1 and a nitrogen atom at position 3. nih.govsemanticscholar.org This arrangement of heteroatoms imparts a unique set of chemical properties to the ring, making it a weekly basic and aromatic compound. thepharmajournal.comwikipedia.org The oxazole (B20620) core is a prevalent feature in numerous biologically active natural products and synthetic molecules, underscoring its value in medicinal chemistry. nih.gov

The reactivity of the oxazole ring is characterized by several key features. The hydrogen atom at the C2 position is the most acidic, followed by the hydrogens at C5 and C4. thepharmajournal.com This allows for deprotonation at C2, creating a lithiated species that can react with various electrophiles. wikipedia.org The ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene, providing a synthetic route to substituted pyridines. wikipedia.orgtandfonline.com

Numerous synthetic methods have been developed to construct the oxazole ring, including the Robinson-Gabriel synthesis, the van Leusen reaction, and modern metal-catalyzed cyclizations. tandfonline.comijpsonline.comnih.gov This synthetic accessibility has further cemented the oxazole scaffold as a versatile building block in organic synthesis. thepharmajournal.com

Importance of Functionalized Oxazoles, Specifically 2-Substituted Methanol (B129727) Derivatives

Functionalized oxazoles, where the core ring is decorated with various substituents, are of immense interest due to the diverse properties these groups can impart. The introduction of substituents at the C2, C4, or C5 positions plays a pivotal role in determining the biological and chemical activities of the resulting molecules. thepharmajournal.comnih.gov

Of particular significance are oxazoles bearing a hydroxymethyl (-CH₂OH) group, especially at the 2-position, creating a class of compounds known as (1,3-oxazol-2-yl)methanols. The hydroxymethyl group is a highly versatile functional handle. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into a wide range of further chemical transformations.

Furthermore, the hydroxyl group itself can act as a hydrogen bond donor, which can be crucial for molecular recognition and binding to biological targets like enzymes and receptors. This functional group also provides a site for substitution reactions, allowing for the attachment of other molecular fragments. The presence of this reactive and interactive group makes 2-hydroxymethyl oxazole derivatives valuable intermediates in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. nih.gov

Positioning (Dimethyl-1,3-oxazol-2-yl)methanol within Contemporary Organic Synthesis Research

The specific compound, this compound, represents a more complex iteration of the 2-hydroxymethyl oxazole scaffold. The "dimethyl" designation indicates the presence of two methyl groups on the oxazole ring, with the most common isomer being (4,5-Dimethyl-1,3-oxazol-2-yl)methanol. These additional methyl groups can influence the electronic properties and steric environment of the molecule, potentially fine-tuning its reactivity and interaction with other molecules.

While extensive research on this specific dimethyl derivative is not as widespread as for the parent (1,3-oxazol-2-yl)methanol, its role can be inferred from the established chemistry of its constituent parts. It serves as a specialized building block in organic synthesis. The combination of the stable, aromatic oxazole core with the reactive hydroxymethyl group and the modulating methyl substituents makes it a valuable intermediate for constructing highly substituted, complex target molecules.

The synthesis of such 4,5-disubstituted oxazoles can be achieved through various methods, including one-pot procedures utilizing tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides. nih.gov The development of efficient synthetic routes to compounds like this compound is crucial for their application in discovery chemistry, where they can be used to generate libraries of novel compounds for screening in various biological assays.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4,5-dimethyl-1,3-oxazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-5(2)9-6(3-8)7-4/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWGQGKWKMWQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Dimethyl 1,3 Oxazol 2 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The primary alcohol functionality of (4,5-dimethyl-1,3-oxazol-2-yl)methanol is the main site of its chemical reactivity, enabling a suite of transformations that are fundamental in synthetic organic chemistry.

Nucleophilic Substitution Reactions

The hydroxyl group of (4,5-dimethyl-1,3-oxazol-2-yl)methanol can be converted into a good leaving group, facilitating its displacement by various nucleophiles. This opens the door to the synthesis of a wide array of derivatives.

The conversion of the hydroxymethyl group to a halomethyl group is a common and useful transformation. This is typically achieved by treating the alcohol with a variety of halogenating agents. For instance, chlorination can be accomplished using reagents such as thionyl chloride (SOCl₂) or triphosgene (B27547). An analogous reaction has been reported for the chlorination of 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine, where triphosgene in toluene (B28343) is used to effectively produce the corresponding chloromethyl derivative. google.com Similarly, bromination can be achieved with reagents like phosphorus tribromide (PBr₃). These halogenated derivatives, such as 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole, are valuable intermediates for further synthetic manipulations, including the introduction of other nucleophiles.

Table 1: Representative Halogenation Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| (4,5-Dimethyl-1,3-oxazol-2-yl)methanol | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole | Chlorination |

| (4,5-Dimethyl-1,3-oxazol-2-yl)methanol | Phosphorus tribromide (PBr₃) | 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole | Bromination |

This table represents expected transformations based on standard alcohol chemistry.

The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. For example, reaction with acetic anhydride (B1165640) would yield (4,5-dimethyl-1,3-oxazol-2-yl)methyl acetate. cetjournal.itorganic-chemistry.org These esterification reactions are valuable for creating derivatives with altered physical and biological properties. medcraveonline.commedcraveonline.com

Etherification, to form ethers such as 2-(methoxymethyl)-4,5-dimethyl-1,3-oxazole, can be accomplished through methods like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide).

Table 2: Illustrative Esterification and Etherification Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| (4,5-Dimethyl-1,3-oxazol-2-yl)methanol | Acetic anhydride, Pyridine | (4,5-Dimethyl-1,3-oxazol-2-yl)methyl acetate | Esterification |

| (4,5-Dimethyl-1,3-oxazol-2-yl)methanol | Benzoic acid, DCC, DMAP | (4,5-Dimethyl-1,3-oxazol-2-yl)methyl benzoate | Esterification |

This table illustrates expected reactions based on general synthetic methods.

While direct amidation of the alcohol is not a standard transformation, the hydroxymethyl group can be a precursor to amines and subsequently amides. The alcohol can first be converted to the corresponding tosylate or halide, which can then undergo nucleophilic substitution with an amine to produce the aminomethyl derivative, (4,5-dimethyl-1,3-oxazol-2-yl)methanamine. sigmaaldrich.com This amine can then be acylated with a carboxylic acid or its derivative to form a wide range of amides. Alternatively, the corresponding carboxylic acid, derived from oxidation of the alcohol, can undergo direct amidation with an amine using coupling agents.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The oxidation of the hydroxymethyl group is a key transformation that leads to the formation of either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

The selective oxidation of (4,5-dimethyl-1,3-oxazol-2-yl)methanol to the corresponding aldehyde, 4,5-dimethyl-1,3-oxazole-2-carbaldehyde (B3055503), requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A common and effective reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). masterorganicchemistry.comresearchgate.net The reaction is typically carried out in an anhydrous solvent such as dichloromethane. Other modern oxidation methods, such as the Swern or Dess-Martin periodinane oxidation, could also be employed for this selective conversion. The resulting aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions.

Table 3: Common Reagents for Selective Oxidation to Aldehydes

| Reagent | Description |

|---|---|

| Pyridinium chlorochromate (PCC) | A mild chromium-based oxidant that reliably oxidizes primary alcohols to aldehydes. masterorganicchemistry.comresearchgate.net |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent that allows for mild and selective oxidation. |

This table presents standard reagents for the selective oxidation of primary alcohols.

Further oxidation of the aldehyde intermediate to the corresponding carboxylic acid, 4,5-dimethyl-1,3-oxazole-2-carboxylic acid, can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent).

Complete Oxidation to Carboxylic Acid Derivatives

The primary alcohol group in (dimethyl-1,3-oxazol-2-yl)methanol can be oxidized to a carboxylic acid. This transformation is a standard reaction in organic synthesis. libretexts.org Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org The reaction typically requires heating under reflux to ensure the oxidation proceeds to completion, preventing the isolation of the intermediate aldehyde. libretexts.org Another effective reagent for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions and avoids the use of heavy metals. organic-chemistry.org While the Swern oxidation is known for stopping at the aldehyde stage, modifications and excess reagent can push the reaction towards the carboxylic acid. organic-chemistry.org

The resulting carboxylic acid, (dimethyl-1,3-oxazol-2-yl)carboxylic acid, is a versatile intermediate for further synthetic modifications. For instance, carboxylic acid groups on oxazole (B20620) rings can be involved in the synthesis of more complex molecules, including drug-relevant compounds and macrocyclic structures. researchgate.net

Condensation Reactions and Polymerization Potential

The hydroxyl group of this compound can participate in condensation reactions. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. conicet.gov.ar For example, condensation with a carboxylic acid would yield an ester. Such reactions are fundamental in the synthesis of various organic compounds.

Reactions Involving the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of imidazole (B134444) or thiazole. wikipedia.orgoxfordsciencetrove.com This influences its reactivity in various chemical transformations. The pyridine-like nitrogen atom at position 3 deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic attack. oxfordsciencetrove.com

Electrophilic Aromatic Substitution (if applicable to oxazoles)

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-like nitrogen atom. oxfordsciencetrove.compharmaguideline.com When such reactions do occur, they typically happen at the C5 position, especially when the ring is activated by electron-donating groups. tandfonline.comthepharmajournal.com The presence of two methyl groups on the ring in this compound, which are electron-donating, would be expected to increase the ring's reactivity towards electrophiles compared to the unsubstituted oxazole. researchgate.net However, the specific positions of the dimethyl groups (which are not explicitly defined in the name but are assumed to be at C4 and C5 for this discussion) would direct the substitution pattern. If the methyl groups are at C4 and C5, electrophilic attack would be less favored.

Metal-Catalyzed Cross-Coupling Reactions at the Oxazole Core (e.g., C5 or C4 positions)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to oxazole systems. ingentaconnect.comresearchgate.net These reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings, typically involve the reaction of a halogenated or metallated oxazole with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium. ingentaconnect.comcapes.gov.br

To perform a cross-coupling reaction on the this compound core, one would first need to introduce a halogen (e.g., bromine or iodine) or a metal-containing group (e.g., a boronic acid or a stannane) at the C4 or C5 position of the oxazole ring. The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4, which can be exploited for regioselective metallation and subsequent functionalization. tandfonline.com Given that the C2 position is already substituted, functionalization at C4 or C5 would be the likely target. For example, direct C-H activation and arylation of 4-aryl/alkyl oxazoles at the C5 position has been achieved using palladium catalysts. tandfonline.com

Ring-Opening and Rearrangement Reactions of the Oxazole Moiety

The oxazole ring can undergo ring-opening reactions under various conditions. For instance, deprotonation at the C2 position, which is the most acidic site, can lead to ring cleavage, forming an isonitrile. cutm.ac.in Oxidation of the oxazole ring with agents like cold potassium permanganate or ozone can also result in ring opening. pharmaguideline.com Furthermore, oxazoles can be converted to other heterocyclic systems like imidazoles or thiazoles through ring-opening and recyclization pathways. pharmaguideline.comtandfonline.comresearchgate.net

A notable rearrangement reaction of oxazoles is the Cornforth rearrangement, which involves the thermal rearrangement of a 4-acyloxazole where the acyl group and the C5 substituent exchange places. wikipedia.org While this specific reaction requires a 4-acyl group, it highlights the potential for skeletal rearrangements in the oxazole system. More recent research has also demonstrated novel skeletal rearrangements of oxazoles into larger or different ring systems, such as azepines and pyrroles, through processes like dynamic electrocyclization. nih.gov The reaction of oxazoles with singlet oxygen can also lead to rearrangement products. acs.org

Reactivity Influenced by Dimethyl Substituents

The two methyl groups on the oxazole ring of this compound have a significant impact on its reactivity. As electron-donating groups, they increase the electron density of the oxazole ring. researchgate.net This enhanced electron density can facilitate electrophilic attack on the ring, should such a reaction be feasible. pharmaguideline.comjournal-vniispk.ru

Quantum chemical studies on methyl-substituted oxazoles have shown that the presence of methyl groups affects the molecule's electronic properties, such as the HOMO-LUMO energy gap and dipole moment. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The position of the methyl groups is crucial in directing the outcome of reactions. For instance, in dimethyl-substituted oxazoles, the C2 position can become a preferential site for nucleophilic attack. researchgate.net The electron-releasing nature of the methyl groups also stabilizes the excited states of the molecule. researchgate.net

Steric Effects on Reaction Pathways

The presence of two methyl groups at the C4 and C5 positions of the oxazole ring in this compound introduces considerable steric bulk in the vicinity of the C2-hydroxymethyl group. This steric hindrance can play a crucial role in dictating the feasibility and outcome of chemical transformations involving the hydroxymethyl moiety.

Reactions that require the approach of a bulky reagent to the hydroxymethyl group or the adjacent C2 position of the oxazole ring may be significantly impeded. For instance, in reactions such as esterification or etherification of the primary alcohol, the rate of reaction could be diminished compared to an unsubstituted oxazol-2-ylmethanol due to the steric shielding provided by the flanking methyl groups. These methyl groups can restrict the conformational flexibility of the side chain and hinder the access of reactants to the hydroxyl group.

While direct studies on the steric effects for this specific compound are limited, research on related substituted oxazoles provides valuable insights. For example, in the context of polymerization catalysis, it has been observed that a methyl group at the 5-position of an oxazole ring can impose significant steric hindrance, affecting the co-planarity of the heterocyclic rings and influencing catalyst activity. mdpi.com This principle of steric impediment can be extrapolated to the reactions of this compound, where the two methyl groups would create an even more sterically crowded environment around the C2 position.

This steric congestion is a critical consideration in the design of synthetic routes utilizing this compound as a building block. The choice of reagents and reaction conditions must be carefully selected to overcome or accommodate the steric bulk imposed by the dimethyl substituents.

Electronic Effects on Ring Reactivity

The electronic nature of the oxazole ring, and consequently its reactivity, is significantly modulated by the presence of the two methyl groups at the C4 and C5 positions. Methyl groups are known to be electron-donating through an inductive effect (+I). This donation of electron density to the oxazole ring has several important consequences for its reactivity.

Quantum chemical calculations have provided a quantitative understanding of these electronic effects. A study on the effect of methyl substitution on the electronic structure of oxazole revealed that the introduction of methyl groups leads to an increase in the negative atomic charge on both the oxygen and nitrogen atoms of the ring. researchgate.net This enhanced electron density makes the ring more susceptible to attack by electrophiles.

The electron-donating nature of the methyl groups also influences the frontier molecular orbitals of the compound. Specifically, the energy of the Highest Occupied Molecular Orbital (HOMO) is increased with little change to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A higher HOMO energy indicates that the molecule is more willing to donate electrons, further supporting the notion of enhanced reactivity towards electrophiles. The decreased HOMO-LUMO gap also suggests a greater ease of electronic transitions. researchgate.net

Table 1: Calculated Net Atomic Charges on Ring Atoms for Oxazole and its Methyl Derivatives

| Compound | N3 | O1 |

| Oxazole | -0.16 | -0.17 |

| 2-Methyloxazole | -0.16 | -0.20 |

| 4-Methyloxazole | -0.18 | -0.18 |

| 5-Methyloxazole | -0.15 | -0.20 |

| 4,5-Dimethyloxazole | -0.19 | -0.21 |

Data sourced from quantum chemical calculations, illustrating the increase in negative charge on the heteroatoms with methyl substitution. researchgate.net

This increased electron density on the oxazole ring has a directing effect on substitution reactions. In general, electrophilic substitution on the oxazole ring is favored at the C5 position. d-nb.info The presence of two electron-donating methyl groups at C4 and C5 would further activate the ring towards such reactions, although the C5 position is already substituted in this case.

Conversely, the increased electron density on the ring would disfavor nucleophilic attack. Nucleophilic substitution reactions on the oxazole ring are generally rare and typically require the presence of a good leaving group. d-nb.info The electron-donating methyl groups in this compound would make nucleophilic attack on the ring even less favorable.

Spectroscopic and Structural Elucidation of Dimethyl 1,3 Oxazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum of (4,5-dimethyl-1,3-oxazol-2-yl)methanol, distinct signals are expected for the protons of the two methyl groups, the methylene (B1212753) group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The two methyl groups (at positions 4 and 5 of the oxazole (B20620) ring) are in slightly different chemical environments and are expected to appear as sharp singlets in the region of δ 2.1-2.4 ppm. The methylene protons (CH₂) of the hydroxymethyl group are adjacent to the electron-withdrawing oxazole ring and the oxygen atom, which would shift their signal downfield, likely in the range of δ 4.5-4.8 ppm as a singlet. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature, but it is generally expected between δ 2.0 and 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for (4,5-Dimethyl-1,3-oxazol-2-yl)methanol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (at C4/C5) | 2.1 - 2.4 | Singlet |

| CH₃ (at C4/C5) | 2.1 - 2.4 | Singlet |

| CH₂ | 4.5 - 4.8 | Singlet |

| OH | 2.0 - 5.0 | Broad Singlet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For (4,5-dimethyl-1,3-oxazol-2-yl)methanol, five distinct carbon signals are anticipated. The carbons of the oxazole ring are expected at characteristic downfield shifts. C2, being bonded to two heteroatoms (O and N) and the hydroxymethyl group, would be the most downfield among the ring carbons, likely appearing around δ 160-165 ppm. The substituted C4 and C5 carbons of the oxazole ring would resonate in the δ 130-150 ppm region. The carbon of the methylene group (CH₂) is expected around δ 60-65 ppm. The two methyl carbons would have signals in the upfield region, typically between δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4,5-Dimethyl-1,3-oxazol-2-yl)methanol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Oxazole) | 160 - 165 |

| C4 (Oxazole) | 130 - 150 |

| C5 (Oxazole) | 130 - 150 |

| CH₂ | 60 - 65 |

| CH₃ | 10 - 15 |

| CH₃ | 10 - 15 |

Note: These are predicted values based on related structures and can vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In (4,5-dimethyl-1,3-oxazol-2-yl)methanol, a COSY spectrum would be expected to show a correlation between the hydroxyl proton and the methylene protons, confirming their proximity, although this coupling is often not observed depending on the solvent. No other significant correlations are expected due to the presence of singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the methylene proton signal (δ ~4.6 ppm) would correlate with the methylene carbon signal (δ ~62 ppm), and the methyl proton signals (δ ~2.2 ppm) would correlate with the methyl carbon signals (δ ~12 ppm).

Correlations from the methylene protons (CH₂) to the C2 carbon of the oxazole ring.

Correlations from the methyl protons to the C4 and C5 carbons of the oxazole ring, confirming their positions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of (4,5-dimethyl-1,3-oxazol-2-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretch: The C=N and C=C stretching vibrations of the oxazole ring are expected to show absorptions in the 1500-1650 cm⁻¹ range. rjpbcs.com

C-O Stretch: A strong C-O stretching vibration for the primary alcohol is typically observed in the 1050-1150 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for (4,5-Dimethyl-1,3-oxazol-2-yl)methanol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C=N (oxazole) | Stretch | 1600 - 1650 | Medium |

| C=C (oxazole) | Stretch | 1500 - 1580 | Medium |

| C-O (alcohol) | Stretch | 1050 - 1150 | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is a complementary technique to IR spectroscopy. researchgate.net While the O-H stretch is typically weak in Raman spectra, the C=C and C=N bonds of the aromatic oxazole ring are expected to produce strong Raman signals, making it a useful tool for characterizing the heterocyclic core. researchgate.net The symmetric vibrations of the molecule, in particular, are often more intense in the Raman spectrum. This technique could be particularly useful for studying the interactions of the molecule in different environments, such as in solution or adsorbed on surfaces. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For (Dimethyl-1,3-oxazol-2-yl)methanol, both Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable information.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the context of oxazole derivatives, ESI-MS is instrumental in identifying protonated molecules and their subsequent fragmentation pathways. nih.govresearchgate.net

For this compound, with a molecular formula of C₆H₉NO₂, the expected exact mass is approximately 127.06 g/mol . In positive ion mode ESI-MS, the molecule would be expected to readily form a protonated molecule, [M+H]⁺, with a corresponding m/z (mass-to-charge ratio) of approximately 128.

The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions would likely proceed through several key pathways, based on studies of similar oxazoline (B21484) structures. nih.gov Protonation is anticipated to occur at the nitrogen atom of the oxazole ring. Subsequent fragmentation could involve:

Loss of water (H₂O): A common fragmentation pathway for alcohols, leading to a fragment ion with an m/z of approximately 110.

Cleavage of the C-C bond between the oxazole ring and the methanol (B129727) group: This could result in the formation of a stable dimethyl-oxazolyl cation.

Ring opening of the oxazole nucleus: This can lead to the formation of characteristic ions such as benzoylium or nitrilium ions, as observed in related 2-arene-2-oxazolines. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | ~128 | Protonated molecular ion |

| [M+H - H₂O]⁺ | ~110 | Loss of water from the protonated molecule |

| [C₅H₇NO]⁺ | ~97 | Fragment corresponding to the dimethyl-oxazole ring after loss of the CH₂OH group |

Note: This table represents predicted data based on the general principles of mass spectrometry and data from analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for the analysis of volatile and thermally stable compounds, making it suitable for this compound. GC-MS analysis would serve two primary purposes: to assess the purity of the compound and to provide a characteristic fragmentation pattern for identification. nih.gov

In a typical GC-MS analysis, the compound is first vaporized and separated from any impurities on a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI). EI is a hard ionization technique that leads to extensive fragmentation.

The resulting mass spectrum would display a molecular ion peak ([M]⁺˙) at an m/z corresponding to the molecular weight of the compound (~127). The fragmentation pattern would be a unique "fingerprint" of the molecule. Based on the fragmentation of similar alcoholic and heterocyclic compounds, the following key fragments would be anticipated:

Loss of a hydrogen atom: Leading to an [M-1]⁺ ion.

Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ fragment.

Loss of a formyl radical (•CHO): Giving an [M-29]⁺ fragment.

Loss of a hydroxymethyl radical (•CH₂OH): Producing an [M-31]⁺ fragment, which is often a prominent peak for primary alcohols. rrpharmacology.ru

Cleavage of the oxazole ring: This would generate various smaller fragments characteristic of the substituted oxazole structure.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z | Possible Fragment Ion | Description |

| ~127 | [C₆H₉NO₂]⁺˙ | Molecular Ion |

| ~126 | [C₆H₈NO₂]⁺ | Loss of a hydrogen atom |

| ~112 | [C₅H₆NO₂]⁺ | Loss of a methyl radical |

| ~96 | [C₅H₆NO]⁺ | Loss of the hydroxymethyl radical |

| ~82 | [C₄H₄NO]⁺ | Further fragmentation of the oxazole ring |

Note: This table represents predicted data based on typical fragmentation patterns of related organic molecules.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is influenced by the extent of conjugation in the molecule.

For this compound, the oxazole ring constitutes a conjugated system. The presence of the dimethyl and methanol substituents will influence the electronic environment and thus the absorption spectrum. Generally, simple oxazoles exhibit absorption bands in the UV region. For instance, a related compound, 4,4-dimethyl-2-oxazoline, shows a UV-Vis spectrum with a maximum absorption peak that can be analyzed to understand its electronic properties. researchgate.net

The expected UV-Vis spectrum of this compound in a solvent like methanol or ethanol (B145695) would likely show absorption bands corresponding to π → π* transitions within the oxazole ring. The exact position of the λmax would depend on the specific substitution pattern of the dimethyl groups on the oxazole ring. The presence of the non-bonding electrons on the oxygen and nitrogen atoms of the ring could also give rise to n → π* transitions, which are typically weaker and may be observed at longer wavelengths.

Table 3: Predicted UV-Visible Absorption Data for this compound

| Type of Transition | Predicted λmax Range (nm) | Description |

| π → π | 200 - 250 | Electronic transition involving the conjugated π system of the oxazole ring. |

| n → π | > 250 | Electronic transition involving non-bonding electrons on the heteroatoms. |

Note: This table provides a predicted range based on general principles and data from similar heterocyclic systems. researchgate.netscience-softcon.de

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystal structure of this compound would be expected to exhibit the following features:

Planar Oxazole Ring: The five-membered oxazole ring would be largely planar.

Hydrogen Bonding: The hydroxyl group of the methanol substituent would likely participate in intermolecular hydrogen bonding with the nitrogen atom of the oxazole ring of a neighboring molecule, or with the oxygen atom of another molecule, leading to the formation of chains or more complex networks in the crystal lattice.

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for small organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on packing |

| Key Bond Lengths (Å) | C-O (ring) ~1.36, C=N ~1.31, C-C (ring) ~1.39, C-O (methanol) ~1.43 |

| Key Bond Angles (°) | Angles within the oxazole ring ~108°, C-C-O (methanol) ~109.5° |

| Intermolecular Interactions | O-H···N or O-H···O hydrogen bonds |

Note: This table presents hypothetical data based on the known crystal structures of similar compounds. researchgate.netnih.gov

Theoretical and Computational Investigations of Dimethyl 1,3 Oxazol 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. By solving the Schrödinger equation for a given system, researchers can obtain detailed information about its geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of a molecule is typically geometry optimization. This process determines the lowest energy arrangement of atoms, corresponding to the most stable structure. For (Dimethyl-1,3-oxazol-2-yl)methanol, the geometry would be optimized to find the most favorable bond lengths, bond angles, and dihedral angles.

Based on DFT studies of various oxazole (B20620) derivatives, the oxazole ring itself is planar. irjweb.com The bond lengths and angles within the ring are influenced by the substituents. For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory revealed specific bond angles within the oxazole ring, such as N15–C16–O12 at 114.1° and O12–C13–C14 at 107.4°. irjweb.com For this compound, the presence of two methyl groups and a methanol (B129727) group attached to the oxazole core would lead to a unique set of optimized geometric parameters. The C-O and C-N bond lengths in the ring are expected to exhibit partial double bond character due to electron delocalization.

Table 1: Representative Calculated Geometrical Parameters for an Oxazole Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| N15–C16–O12 Angle | 114.1° |

| O12–C13–C14 Angle | 107.4° |

| O12–C16–N11 Angle | 117.1-124.0° |

| O12–C16–N11–C10 Dihedral Angle | 170-180.0° |

Data from a DFT study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine. irjweb.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For oxazole derivatives, the distribution of the HOMO and LUMO is key to predicting their reactive sites. In the parent oxazole, the HOMO is primarily located on the C4=C5 bond, while the LUMO is distributed over the C2, N3, and C4 atoms. nih.gov This suggests that electrophilic attacks are likely to occur at the C5 position, while nucleophilic attacks are favored at the C2 position. wikipedia.org

The introduction of dimethyl and methanol substituents would alter the energies and distributions of the frontier orbitals of this compound. Methyl groups are electron-donating and would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and electrophilic attack. The HOMO-LUMO gap is a key parameter derived from these calculations, and for a related oxazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, this gap was calculated to be 4.8435 eV. irjweb.com

Quantum chemical parameters such as chemical potential (μ), global hardness (η), and electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for an Oxazole Derivative

| Parameter | Value (eV) |

| EHOMO | -5.6518 |

| ELUMO | -0.8083 |

| HOMO-LUMO Gap (ΔE) | 4.8435 |

| Chemical Potential (μ) | -3.23005 |

| Global Hardness (η) | 2.42175 |

| Electrophilicity Index (ω) | 2.1588 |

Data from a DFT study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine. irjweb.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are also employed to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For oxazole derivatives, the chemical shifts are sensitive to the electronic environment of the ring. The protons on the oxazole ring typically resonate in specific regions of the ¹H NMR spectrum, and these shifts would be influenced by the neighboring dimethyl and methanol groups in the target molecule. nih.gov Computational studies on N-substituted 1,3-oxazines have shown good agreement between calculated ¹H chemical shifts and experimental values, supporting the reliability of such predictions. researchgate.net

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a good degree of accuracy. ajchem-a.com For this compound, characteristic vibrational modes would include C-H stretching from the methyl and methanol groups, O-H stretching from the alcohol, and various stretching and bending modes associated with the oxazole ring (C=N, C-O, C=C). ajchem-a.comresearchgate.net Studies on other oxazole and oxadiazole derivatives have successfully correlated calculated IR spectra with experimental data. ajchem-a.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and, consequently, the UV-Vis absorption spectra of molecules. The absorption maxima (λmax) are related to the energy difference between the ground and excited electronic states. The electronic transitions in oxazole derivatives are typically of the π → π* type. The substitution pattern on the oxazole ring significantly affects the absorption wavelengths.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Analysis and Stability

This compound has rotational freedom around the single bond connecting the methanol group to the oxazole ring. Conformational analysis through MD simulations can identify the most stable rotational isomers (rotamers) and the energy barriers between them. This is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules, such as biological receptors.

Studies on other heterocyclic systems, such as N-substituted 1,3-oxazines, have successfully used computational methods to investigate conformational preferences and the influence of substituents on these preferences. researchgate.net For this compound, the simulations would likely reveal the preferred orientation of the -CH₂OH group relative to the plane of the oxazole ring, considering steric hindrance from the adjacent methyl groups. The stability of different conformers can be evaluated by calculating their relative free energies.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can model the interactions between this compound and various solvent molecules, a process known as solvation. The polar methanol group and the heteroatoms in the oxazole ring are capable of forming hydrogen bonds with protic solvents like water or methanol. digitellinc.com

MD simulations of oxazole yellow dye in water have provided insights into how the solvent affects the molecule's conformation and electronic states. nih.gov Similarly, simulations of the oxazole-water complex have shown that the most stable interaction involves a hydrogen bond between the water molecule and the nitrogen atom of the oxazole ring. digitellinc.com For this compound, simulations in different solvents would reveal the structure of the solvation shell and the nature of the intermolecular forces at play, including hydrogen bonding and van der Waals interactions. mdpi.com This information is critical for understanding its solubility and how it might behave in a biological, aqueous environment.

Theoretical and computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving heterocyclic compounds such as this compound. While specific computational studies on this exact molecule are not extensively available in the public domain, we can infer its likely reactive behavior and the nature of its reaction mechanisms by examining theoretical investigations into the broader class of oxazole derivatives. These studies offer insights into the characterization of transition states and the kinetic and thermodynamic parameters that govern their reactions.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies, providing a picture of the highest energy point along a reaction coordinate. For oxazole-containing molecules, computational methods like Density Functional Theory (DFT) are frequently employed to elucidate the geometry and energetic properties of these fleeting structures.

Research on the atmospheric oxidation of the parent oxazole by hydroxyl (OH) radicals has identified transition states for both OH addition to the carbon atoms of the ring and H-abstraction from the C-H bonds. rsc.org These studies indicate that the addition pathways are generally more favorable. For a substituted oxazole like this compound, we can anticipate several potential sites for radical attack, including the C2, C4, and C5 positions of the oxazole ring, as well as the methanol substituent. The presence of dimethyl and methanol groups would influence the stability of the resulting transition states, likely favoring attack at positions that lead to more stable radical intermediates.

In the context of cycloaddition reactions, a common reaction type for oxazoles, transition states are characterized by the concerted or asynchronous formation of new bonds between the oxazole (acting as a diene) and a dienophile. nih.govresearchgate.net The stereochemistry of the substituents on the oxazole ring can have a significant impact on the preferred transition state geometry, dictating the stereochemical outcome of the reaction. For this compound, the substituents would play a crucial role in directing the approach of a dienophile and determining the facial selectivity of the cycloaddition.

Furthermore, theoretical studies on the ring-opening of oxazole have explored the diradical intermediates that form upon cleavage of the C-O bond. rsc.org These investigations provide a framework for understanding the electronic structure of the transition states involved in such processes. The specific substitution pattern of this compound would undoubtedly influence the energetics of ring-opening and the nature of the associated transition state.

Kinetic and Thermodynamic Parameters of Reactions

Kinetic and thermodynamic parameters, such as activation energies, reaction rate constants, and reaction enthalpies, are crucial for predicting the feasibility and rate of a chemical transformation. Computational methods allow for the calculation of these parameters, offering a quantitative understanding of reaction mechanisms.

A study on the oxidation of oxazole by OH radicals calculated the kinetic rate coefficients using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. rsc.org The results demonstrated that the reaction rates are pressure and temperature-dependent, with OH addition pathways being significantly faster than H-abstraction. rsc.org While these specific values are for the parent oxazole, they provide a baseline for understanding the reactivity of the oxazole core. The electron-donating nature of the dimethyl and methanol groups in this compound would be expected to alter the electronic properties of the ring and, consequently, the kinetic and thermodynamic parameters of its reactions.

For cycloaddition reactions, the kinetic and thermodynamic control of product formation is a key consideration. nih.gov Computational studies can predict whether a reaction is likely to be under kinetic control, favoring the product formed via the lowest energy transition state, or thermodynamic control, favoring the most stable product. The substitution on the oxazole ring is a determining factor in this balance.

The table below presents illustrative kinetic data from a computational study on the reaction of oxazole with OH radicals, which can serve as a reference for the types of parameters determined in such investigations.

| Reaction Channel | Method | Activation Energy (kcal/mol) | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K |

| OH addition to C2 | M06-2X/6-311++G(d,p) | -2.5 | 1.2 x 10⁻¹¹ |

| OH addition to C4 | M06-2X/6-311++G(d,p) | -0.9 | 2.9 x 10⁻¹² |

| OH addition to C5 | M06-2X/6-311++G(d,p) | -3.1 | 2.1 x 10⁻¹¹ |

| H-abstraction from C2 | M06-2X/6-311++G(d,p) | 6.8 | 1.5 x 10⁻¹⁶ |

| H-abstraction from C4 | M06-2X/6-311++G(d,p) | 7.9 | 2.3 x 10⁻¹⁷ |

| H-abstraction from C5 | M06-2X/6-311++G(d,p) | 5.9 | 1.1 x 10⁻¹⁶ |

This data is for the parent oxazole and is intended to be illustrative of the types of parameters calculated in theoretical studies. The actual values for this compound would differ due to the presence of substituents.

Applications of Dimethyl 1,3 Oxazol 2 Yl Methanol in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the oxazole (B20620) ring, coupled with the functional handle provided by the hydroxymethyl group, makes (Dimethyl-1,3-oxazol-2-yl)methanol a valuable starting material for the synthesis of intricate molecular structures. The oxazole moiety itself can participate in various chemical transformations, serving as a linchpin for the assembly of more elaborate compounds.

The oxazole ring system within this compound can be chemically manipulated to generate other heterocyclic structures. For instance, oxazoles are known to participate in Diels-Alder reactions, which can be a powerful tool for the synthesis of substituted pyridines. google.comnih.gov In such a reaction, the oxazole would act as the diene component.

Furthermore, the oxazole ring can be converted into other heterocycles. Under certain conditions, such as treatment with ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage and rearrangement to form imidazoles. nih.govrsc.orgrsc.org The hydroxymethyl group on this compound can be a site for further functionalization prior to or after the transformation of the oxazole ring, thereby increasing the diversity of the resulting heterocyclic products.

The synthesis of fused heterocyclic systems is another area where oxazole derivatives are employed. For example, oxazolo[4,5-b]pyridine (B1248351) derivatives have been synthesized through the condensation of aminohydroxypyridines with various carboxylic acids. researchgate.net While not a direct application of this compound, this demonstrates the principle of using the oxazole core to construct more complex, fused heterocyclic systems. The hydroxymethyl group of this compound could be oxidized to the corresponding carboxylic acid, which could then participate in similar condensation reactions to form advanced heterocyclic compounds.

A variety of synthetic methods for oxazoles have been developed, including the Robinson-Gabriel synthesis, reactions of α-haloketones with primary amides, and the van Leusen oxazole synthesis, which highlights the broad interest in this heterocyclic core for building molecular complexity. acs.orgmdpi.commdpi.comnih.gov

Chiral oxazoline-containing ligands are of paramount importance in asymmetric catalysis, facilitating a wide array of enantioselective transformations. researchgate.netgoogle.com These ligands are typically synthesized from readily available chiral β-amino alcohols. researchgate.net

This compound, while not chiral itself, possesses a hydroxymethyl group that serves as a crucial functional handle for its conversion into a chiral precursor. A potential synthetic pathway to a chiral ligand could involve the following steps:

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde.

Asymmetric Synthesis of a β-Amino Alcohol: The aldehyde can then be converted into a chiral β-amino alcohol through various asymmetric synthesis methods. This step introduces the necessary chirality.

Ligand Synthesis: The resulting chiral β-amino alcohol, now bearing the dimethyl-oxazole moiety, could be used in established procedures for the synthesis of chiral ligands. For example, it could be reacted with a dinitrile in the presence of a catalyst like zinc triflate to form chiral bis(oxazoline) ligands. nih.gov

This hypothetical derivatization showcases the potential of this compound as a foundational element for the development of novel chiral ligands for asymmetric catalysis.

Role in the Synthesis of Material Science Precursors

The unique electronic and photophysical properties of the oxazole ring have led to its incorporation into materials designed for specific applications in material science. Oxazole derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and functional polymers. researchgate.netnih.govsmu.ac.zarsc.org

In the context of OLEDs, oxazole-containing compounds can function as efficient blue emitters or as electron-transporting materials. researchgate.netnih.gov For instance, complex molecules incorporating oxazole moieties have been synthesized and shown to exhibit high photoluminescence quantum yields, a key characteristic for efficient OLEDs. nih.gov The synthesis of these materials often involves coupling reactions where an oxazole derivative provides the core heterocyclic unit. The hydroxymethyl group of this compound can be modified to introduce functionalities suitable for polymerization or for linking to other chromophores, making it a potential precursor for such advanced materials.

Furthermore, oxazoline-functionalized polymers have been synthesized using atom transfer radical polymerization (ATRP). researchgate.net In these syntheses, an initiator containing an oxazoline (B21484) group is used to start the polymerization of monomers like styrene. The resulting polymers have the oxazoline group at one end of the polymer chain. The oxazoline can then be hydrolyzed to a carboxylic acid, demonstrating the utility of the oxazole derivative as a masked functional group. While this example uses an oxazoline, the principle could be extended to this compound by converting its hydroxyl group into a suitable initiator for polymerization reactions.

Intermediate in the Development of Agrochemicals (excluding specific biological effects)

The oxazole scaffold is a recurring structural motif in a variety of agrochemicals, including insecticides, fungicides, and herbicides. google.com this compound can serve as a key intermediate in the synthesis of these agriculturally important compounds.

For example, a series of novel oxazoline derivatives containing a sulfur ether moiety have been synthesized and shown to be structurally related to the commercial acaricide/insecticide etoxazole. acs.orgnih.gov The synthesis of these compounds starts from precursors that could potentially be derived from this compound. The general structure of these compounds is a 2,4-disubstituted-1,3-oxazoline, and the synthetic strategies often involve the formation of the oxazoline ring from a suitable precursor.

In the realm of fungicides, various 1,3,4-oxadiazole (B1194373) derivatives, which are isomers of oxazoles, have been synthesized and their antifungal activities against various plant pathogens have been studied. nih.govfrontiersin.org The synthesis of these compounds often involves the cyclization of hydrazide derivatives. While not a direct use of this compound, it highlights the importance of the oxazole and its isomeric frameworks in the design of new antifungal agents. The synthesis of the insecticide oxazosulfyl, a benzoxazole (B165842) derivative, further underscores the significance of the oxazole ring system in modern agrochemicals. chemicalbook.com

Future Research Directions and Unexplored Avenues for Dimethyl 1,3 Oxazol 2 Yl Methanol

Development of Novel Synthetic Routes

The synthesis of polysubstituted oxazoles is a mature field of organic chemistry, yet the efficient and targeted synthesis of (4,5-Dimethyl-1,3-oxazol-2-yl)methanol remains an area ripe for innovation. Current general methods for oxazole (B20620) synthesis could be adapted and optimized for this specific target, providing avenues for novel route development.

One promising approach is the adaptation of the Robinson-Gabriel synthesis, which traditionally involves the cyclization of 2-acylamino ketones. A potential novel route could start from diacetyl (2,3-butanedione), which would provide the necessary 4,5-dimethyl substitution pattern on the resulting oxazole ring. The challenge lies in the selective mono-amination and subsequent acylation with a protected hydroxyacetyl group to generate the key precursor.

Another avenue involves the modification of the van Leusen reaction. While typically used for 4,5-disubstituted oxazoles, employing a suitable aldehyde bearing a protected hydroxyl group, such as benzyloxyacetaldehyde, in reaction with diacetyl and tosylmethyl isocyanide (TosMIC) could provide a direct route to the target molecule after a deprotection step.

Further research could focus on metal-catalyzed pathways. For instance, a palladium-catalyzed C-H activation and annulation sequence using a simple, readily available starting material could offer a highly efficient and atom-economical route. acs.org Exploring such methods would not only provide access to (4,5-Dimethyl-1,3-oxazol-2-yl)methanol but also contribute to the broader toolkit for synthesizing complex oxazoles.

| Proposed Synthetic Route | Key Starting Materials | Potential Advantages | Key Research Challenge |

| Modified Robinson-Gabriel | Diacetyl, Hydroxyacetamide derivative | Utilizes simple, inexpensive starting materials. | Achieving selective acylation of the intermediate. |

| Modified van Leusen Reaction | Diacetyl, Benzyloxyacetaldehyde, TosMIC | One-pot potential, good functional group tolerance. | Optimization of reaction conditions for the specific substrates. |

| Palladium-Catalyzed Annulation | A suitable alkene, an N-acylamino acid derivative | High efficiency, atom economy. | Catalyst development and substrate scope exploration. |

Exploration of Underutilized Reactivity Pathways

The reactivity of (4,5-Dimethyl-1,3-oxazol-2-yl)methanol is primarily dictated by its two key functional groups: the hydroxyl moiety and the oxazole ring itself. While standard alcohol chemistry (e.g., esterification, etherification) is predictable, more complex and underutilized transformations warrant investigation.

Functionalization via the Hydroxyl Group: The conversion of the primary alcohol to a good leaving group, such as a tosylate or a halide, would transform the molecule into a versatile building block. This "activated" intermediate could then be subjected to a variety of nucleophilic substitution reactions to introduce a wide range of functionalities at the 2-position methylene (B1212753) bridge. This approach mirrors the reactivity of 2-(halomethyl)-4,5-diaryloxazoles, which are known to be effective scaffolds for synthetic elaboration. nih.gov

Reactivity of the Oxazole Ring: The oxazole ring can participate in [4+2] cycloaddition (Diels-Alder) reactions, where it functions as an azadiene. lifechemicals.comclockss.org This pathway is significantly under-explored for this class of compound and could provide rapid access to complex, bicyclic structures that would be difficult to synthesize otherwise. Future research could investigate the dienophilic scope and the influence of the 2-substituent on the reactivity and selectivity of these cycloadditions.

| Reactive Site | Proposed Transformation | Potential Outcome/Application |

| Hydroxyl Group | Conversion to Tosylate/Halide | Access to a range of 2-substituted derivatives (amines, thiols, etc.). nih.gov |

| Oxazole Ring (as diene) | Diels-Alder Cycloaddition | Rapid synthesis of complex pyridinophanes or other bicyclic heterocycles. |

| Methyl Groups (C4/C5) | Radical or Metal-Catalyzed C-H Functionalization | Late-stage diversification of the oxazole core. |

Advanced Applications in Catalysis or Supramolecular Chemistry

The unique arrangement of donor atoms in (4,5-Dimethyl-1,3-oxazol-2-yl)methanol makes it an intriguing candidate for applications in coordination chemistry.

Ligand Development for Catalysis: The molecule possesses both a "hard" oxygen donor from the alcohol and a "soft" nitrogen donor from the oxazole ring, making it a potential bidentate (N,O) ligand for transition metal catalysis. Oxazole-containing ligands are known to be effective in various catalytic transformations, including asymmetric synthesis. lifechemicals.com Research could focus on synthesizing coordination complexes with metals like vanadium, copper, or palladium and evaluating their catalytic activity in reactions such as polymerization, cross-coupling, or asymmetric oxidation. mdpi.com The methyl groups at the C4 and C5 positions can also provide steric influence, potentially leading to enhanced selectivity in catalytic processes.

Building Blocks for Supramolecular Assemblies: In supramolecular chemistry, molecules that can form predictable, ordered structures through non-covalent interactions are highly sought after. The directional hydrogen bonding capability of the hydroxyl group, combined with the coordination potential of the oxazole nitrogen, makes (4,5-Dimethyl-1,3-oxazol-2-yl)methanol a promising "tecton" or building block for constructing metal-organic frameworks (MOFs), coordination polymers, or discrete self-assembled cages.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. The synthesis of substituted oxazoles has been shown to be amenable to flow chemistry approaches. durham.ac.ukacs.orgresearchgate.net

Future research should focus on translating the novel synthetic routes developed for (4,5-Dimethyl-1,3-oxazol-2-yl)methanol from batch to continuous flow. This would involve the use of micro- or meso-fluidic reactors, packed-bed reactors containing immobilized reagents or catalysts (such as a solid-supported base for the cyclization step), and in-line purification techniques. durham.ac.uk An automated flow platform could enable rapid reaction optimization and the on-demand synthesis of a library of derivatives based on this core scaffold, accelerating the exploration of its potential applications.

| Technology | Proposed Application for (Dimethyl-1,3-oxazol-2-yl)methanol | Key Advantages |

| Flow Chemistry | Continuous synthesis from starting materials. | Enhanced safety, improved heat/mass transfer, scalability. researchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of derivative libraries. | Rapid discovery of optimal synthetic routes and new bioactive compounds. |

| Immobilized Reagents | Use of solid-supported catalysts or scavengers in a flow reactor. | Simplified purification, reagent recycling, cleaner reaction profiles. durham.ac.uk |

Q & A

Q. What are the common synthetic routes for (Dimethyl-1,3-oxazol-2-yl)methanol?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated oxazole precursors can react with methanol under basic conditions. A related synthesis involves reacting (5-bromo-1,3-oxazol-2-yl)methanol with reagents like 3-methyluracil, as demonstrated in the preparation of tetrahydropyrimidine derivatives (55% yield) . Reaction progress is monitored using LC-MS, with characteristic [M+H]+ peaks observed .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- 13C NMR : Peaks for methyl groups appear at δ 18–33 ppm, while oxazole and methanol moieties resonate at δ 67–80 ppm .

- LC-MS : Used to confirm molecular weight and purity (e.g., tR = 0.71 min for related oxazole derivatives) .

- IR Spectroscopy : Identifies functional groups like hydroxyl (-OH) and C=N bonds.

| Typical 13C NMR Shifts | δ (ppm) | Assignment |

|---|---|---|

| 18–19 | CH3 | Dimethyl groups on oxazole |

| 67–70 | C-O | Oxazole ring and methanol |

| 155–165 | C=N | Oxazole heterocycle |

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via HPLC (e.g., >95% purity criteria) and LC-MS to detect byproducts. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Advanced Research Questions

Q. How does the dimethyl substitution on the oxazole ring influence reactivity and stability?

The dimethyl group enhances steric protection and electronic effects, stabilizing the oxazole ring against hydrolysis. This substitution also modulates reactivity in catalytic systems, as seen in oxazoline-based Lewis acid/base hybrids . Comparative studies show tert-butyl groups further improve stability, suggesting dimethyl analogs balance reactivity and steric demand .

Q. What crystallographic strategies resolve data contradictions in high-resolution or twinned structures of this compound derivatives?

SHELXL is preferred for refining twinned or high-resolution data due to its robust handling of anisotropic displacement parameters and twin-law optimization . For visualization, ORTEP-3 generates accurate thermal ellipsoid models, aiding in structural validation .

Q. How can NMR data inconsistencies in oxazole derivatives be systematically addressed?

Contradictions arise from overlapping signals or dynamic processes. Solutions include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.

- DFT Calculations : Predicts chemical shifts for comparison with experimental data .

- Variable Temperature NMR : Identifies conformational exchange broadening signals.

Q. What role does this compound play in hybrid catalysis systems?

Oxazole derivatives serve as ligands in Lewis acid/base catalysis. For example, oxazoline-based scaffolds facilitate asymmetric carbocyclization, with dimethyl groups tuning steric bulk and enantioselectivity . Reaction optimization involves monitoring turnover frequency (TOF) via kinetic studies.

Q. How are computational methods integrated into the design of oxazole-based bioactive molecules?

Molecular docking and MD simulations predict interactions with biological targets (e.g., enzymes like HSD17B13). QSAR models correlate substituent effects (e.g., dimethyl vs. tert-butyl) with activity, guiding synthetic prioritization .

Data Analysis and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.